5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the tetrahydroquinoline structure, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroquinoline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydroquinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring or the tetrahydroquinoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydroquinoline-based molecules. Examples include:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- 1,2,3,4-Tetrahydroquinoline derivatives
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combined structure of pyrazole and tetrahydroquinoline, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-4-2-6-13-12(11)5-3-7-14-13/h2,4,6,8-9,14H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNINPCOJJJDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3CCCNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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